2-Fluorophenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
2-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a chloro substituent, and a propane-1-sulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propane-1-sulfonyl Group: The propane-1-sulfonyl group can be introduced through a sulfonylation reaction using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 2-Fluorophenyl Group: The final step involves coupling the pyrimidine derivative with a 2-fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
2-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 2-Fluorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- 2-Fluorophenyl 5-chloro-2-(butane-1-sulfonyl)pyrimidine-4-carboxylate
Uniqueness
2-Fluorophenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group and the propane-1-sulfonyl group can impart distinct properties compared to similar compounds, such as differences in solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H12ClFN2O4S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
(2-fluorophenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H12ClFN2O4S/c1-2-7-23(20,21)14-17-8-9(15)12(18-14)13(19)22-11-6-4-3-5-10(11)16/h3-6,8H,2,7H2,1H3 |
InChI Key |
FJPJWJLKAPLBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
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